molecular formula C7H10N2 B14016388 N-ethyl-1-(1H-pyrrol-2-yl)methanimine CAS No. 15191-66-9

N-ethyl-1-(1H-pyrrol-2-yl)methanimine

Cat. No.: B14016388
CAS No.: 15191-66-9
M. Wt: 122.17 g/mol
InChI Key: XIEFLMRAESTBGY-UHFFFAOYSA-N
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Description

N-ethyl-1-(1H-pyrrol-2-yl)methanimine is an organic compound that belongs to the class of imines It features a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and an ethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-1-(1H-pyrrol-2-yl)methanimine can be synthesized through several methods. One common approach involves the reaction of pyrrole-2-carbaldehyde with ethylamine under acidic conditions. The reaction typically proceeds as follows:

    Reactants: Pyrrole-2-carbaldehyde and ethylamine.

    Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid as a catalyst.

    Procedure: The reactants are mixed and heated to promote the formation of the imine bond, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(1H-pyrrol-2-yl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The ethyl group or the pyrrole ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-1-(1H-pyrrol-2-yl)methanone, while reduction can produce N-ethyl-1-(1H-pyrrol-2-yl)methanamine.

Scientific Research Applications

N-ethyl-1-(1H-pyrrol-2-yl)methanimine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-ethyl-1-(1H-pyrrol-2-yl)methanimine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, influencing their activity. Additionally, the pyrrole ring may participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(1H-pyrrol-2-yl)methanimine
  • N-ethyl-2-(1H-pyrrol-1-yl)ethanamine
  • N-methyl-2-(1H-pyrrol-1-yl)ethanamine

Uniqueness

N-ethyl-1-(1H-pyrrol-2-yl)methanimine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the nitrogen atom and the imine functionality allows for specific interactions that are not observed in similar compounds with different substituents.

Properties

CAS No.

15191-66-9

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

N-ethyl-1-(1H-pyrrol-2-yl)methanimine

InChI

InChI=1S/C7H10N2/c1-2-8-6-7-4-3-5-9-7/h3-6,9H,2H2,1H3

InChI Key

XIEFLMRAESTBGY-UHFFFAOYSA-N

Canonical SMILES

CCN=CC1=CC=CN1

Origin of Product

United States

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